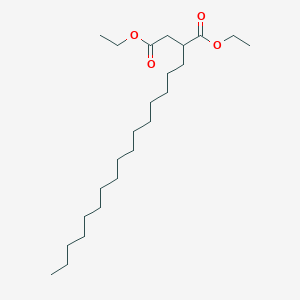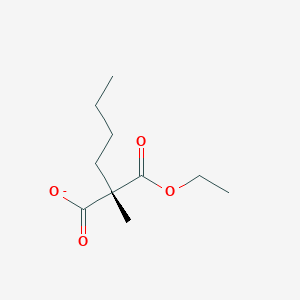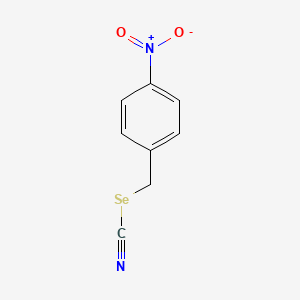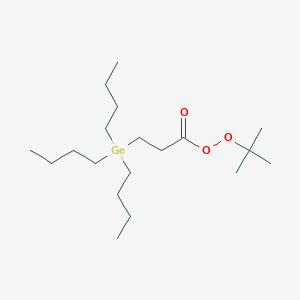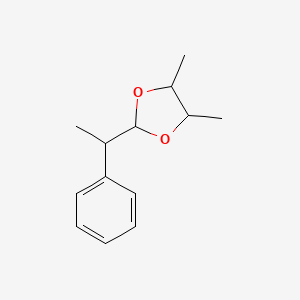![molecular formula C10H8F3N3O B14404318 3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one CAS No. 84586-30-1](/img/structure/B14404318.png)
3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one is a chemical compound that belongs to the class of triazines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazine ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired triazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to its dihydro or tetrahydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. This interaction can lead to the modulation of cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group, used in similar applications.
Trifluoromethylphenyltrimethylammonium hydroxide: Used as an intermediate in organic synthesis.
Uniqueness
3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one is unique due to its specific triazine structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
84586-30-1 |
|---|---|
Molecular Formula |
C10H8F3N3O |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-2-6(4-7)9-14-5-8(17)15-16-9/h1-4H,5H2,(H,14,16)(H,15,17) |
InChI Key |
OFZBLHOONKPDGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NNC(=N1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



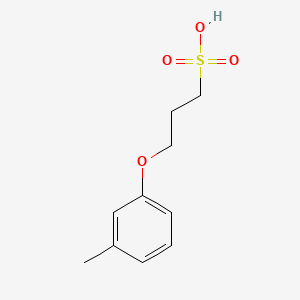
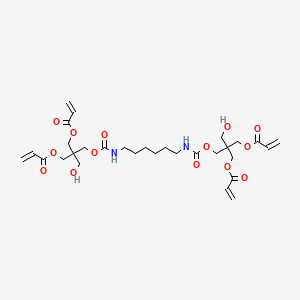
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
